5-Fluoro-3-methoxypyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Fluoro-3-methoxypyrazin-2-amine can be achieved through several synthetic routes. One common method involves the fluorination of pyrazine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction typically occurs under mild conditions, with the fluorinating agent reacting with the pyrazine derivative to introduce the fluorine atom at the desired position.
Industrial production methods for fluorinated compounds often involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and safety . These methods can be scaled up to produce large quantities of the compound for commercial use.
Analyse Chemischer Reaktionen
5-Fluoro-3-methoxypyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-methoxypyrazin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-methoxypyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions . This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-3-methoxypyrazin-2-amine can be compared with other fluorinated pyrazine derivatives, such as 5-Fluoro-2-methoxypyrazine and 3-Fluoro-5-methoxypyrazine These compounds share similar structural features but differ in the position of the fluorine and methoxy groups, which can influence their chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C5H6FN3O |
---|---|
Molekulargewicht |
143.12 g/mol |
IUPAC-Name |
5-fluoro-3-methoxypyrazin-2-amine |
InChI |
InChI=1S/C5H6FN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8) |
InChI-Schlüssel |
VFWMSHPGYDTNFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CN=C1N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.